molecular formula C8H13N3O2 B11782990 Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

Cat. No.: B11782990
M. Wt: 183.21 g/mol
InChI Key: XIOJHGNJIPJEIB-UHFFFAOYSA-N
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Description

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is highly efficient and selective, allowing for the formation of 1,2,3-triazole rings under mild conditions . The reaction involves the use of organic azides and alkynes, with copper(I) acting as the catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow methods. These methods offer advantages such as improved safety, higher yields, and better control over reaction conditions . The use of environmentally benign solvents and catalysts further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its efficient synthesis, diverse chemical reactivity, and wide range of applications make it a valuable compound for further research and development.

Biological Activity

Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

The synthesis of this compound typically involves the use of azide-alkyne cycloaddition (CuAAC), which is a widely employed method for generating triazole derivatives. This reaction is known for its efficiency and ability to produce a variety of functionalized triazoles under mild conditions. The general reaction scheme can be summarized as follows:

R1 N3+R2 CC R3Cu I R1 C2 N3 CC R3\text{R}_1\text{ N}_3+\text{R}_2\text{ C}\equiv \text{C R}_3\xrightarrow{\text{Cu I }}\text{R}_1\text{ C}_2\text{ N}_3\text{ C}\equiv \text{C R}_3

where R1R_1 and R2R_2 are functional groups that can be varied to modify the biological activity of the resulting triazole.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of various triazole derivatives, including those similar to methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate. For instance, compounds with similar structures have shown significant activity against several cancer cell lines:

CompoundCell LineIC50 (nM)
CA-4MDA-MB-2314–5
CA-4HeLa4–5
3dA54938
3dHT-2930

In these studies, compound 3d demonstrated superior potency compared to CA-4 against A549 and HT-29 cells with IC50 values significantly lower than those observed for MDA-MB-231 cells .

The mechanism by which these triazole derivatives exert their anticancer effects often involves cell cycle arrest. For instance, compound 3d was shown to induce G2/M phase arrest in HeLa cells, correlating with increased expression of cyclin B and decreased phosphorylation of cdc2. Such alterations disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been investigated. While specific data on methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is limited, related triazole derivatives have exhibited moderate antibacterial and antifungal activities. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against various pathogens.

Case Studies

A notable study explored the synthesis and biological evaluation of new 1,4-disubstituted 1,2,3-triazoles derived from natural products. These compounds were tested for antioxidant activity using DPPH and ABTS assays. The most active derivative showed an EC50 value indicating significant potential for further development as therapeutic agents .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-(1-propan-2-yltriazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-6(2)11-5-7(9-10-11)4-8(12)13-3/h5-6H,4H2,1-3H3

InChI Key

XIOJHGNJIPJEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(=O)OC

Origin of Product

United States

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